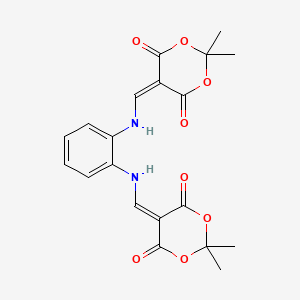
1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two 1,3-dioxane rings, each substituted with dimethyl groups and connected through a benzene ring via an imine linkage. The compound’s structure imparts significant stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene typically involves the reaction of Meldrum’s acid derivatives with aromatic amines. A common synthetic route includes the condensation of 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde with 1,2-diaminobenzene under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene involves its interaction with various molecular targets and pathways. The compound’s imine linkage allows it to form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity and the alteration of cellular processes. Additionally, the compound’s aromatic structure enables it to participate in π-π stacking interactions, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-4,6-dioxo-1,3-dioxane: A simpler analog of the compound, lacking the benzene ring and imine linkage.
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: A halogenated derivative with different reactivity and applications.
4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)-amino]-2-methoxy-benzoic acid methyl ester: A structurally related compound with additional functional groups.
Uniqueness
1,2-Bis(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)aminobenzene is unique due to its dual 1,3-dioxane rings and imine linkage, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H20N2O8 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
5-[[2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]anilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C20H20N2O8/c1-19(2)27-15(23)11(16(24)28-19)9-21-13-7-5-6-8-14(13)22-10-12-17(25)29-20(3,4)30-18(12)26/h5-10,21-22H,1-4H3 |
Clave InChI |
IHARJGVEEJMQHH-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(=CNC2=CC=CC=C2NC=C3C(=O)OC(OC3=O)(C)C)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


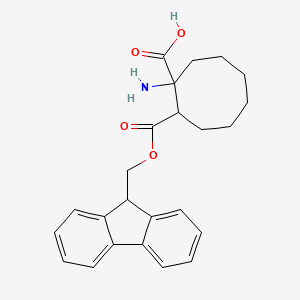
![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)
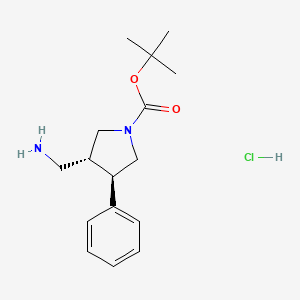

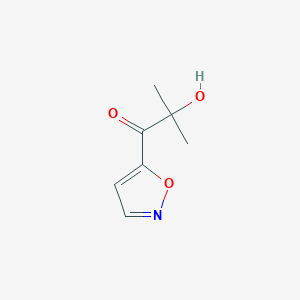
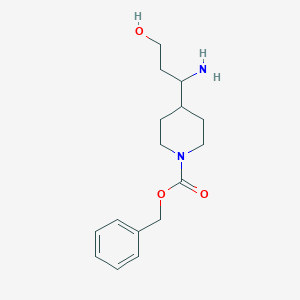
![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)
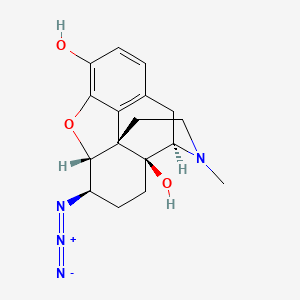

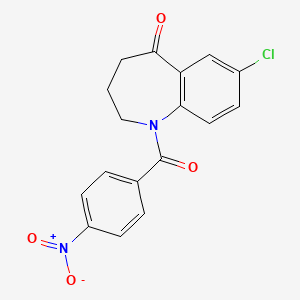


![Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-](/img/structure/B13956023.png)

